Thiirane, [(1-methylethoxy)methyl]-
Description
Contextualization within the Chemistry of Thiiranes
Thiiranes, the sulfur analogs of oxiranes (epoxides), represent a significant class of heterocyclic compounds. tandfonline.comacs.org The chemistry of thiiranes has historically received less attention compared to their oxygen counterparts, which can be attributed to their lower stability, propensity for spontaneous polymerization, and the often unpleasant odor of lower molecular weight derivatives. tandfonline.com However, the unique reactivity of the strained three-membered ring has led to a growing interest in their chemistry. tandfonline.com
The thiirane (B1199164) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. cymitquimica.com This reactivity is a cornerstone of their synthetic utility. Unlike oxiranes, where deoxygenation is rare, desulfurization is a common reaction pathway for thiiranes. tandfonline.com The nomenclature of these compounds can follow several systems, including the "thia" prefix to denote the sulfur atom replacing a carbon in a parent molecule or naming it as an episulfide of the corresponding alkene. tandfonline.com
Academic Significance in Organic Synthesis and Material Science
The unique reactivity of thiiranes makes them valuable intermediates in organic synthesis. cymitquimica.com Their ring-opening reactions provide a versatile route to a variety of sulfur-containing compounds. acs.org These reactions can be initiated by a range of nucleophiles and electrophiles, leading to the formation of thiols, thioethers, and other organosulfur compounds. The stereochemistry of these reactions is often a key focus, as it allows for the controlled synthesis of complex molecules.
In the realm of material science, thiiranes are of interest due to their ability to undergo polymerization. tandfonline.comnih.gov The ring-opening polymerization of thiiranes can lead to the formation of poly(alkylene sulfide)s, which have a range of potential applications. The properties of these polymers can be tailored by the nature of the substituents on the thiirane ring.
Current Landscape and Research Gaps for the Compound
While the general chemistry of thiiranes is increasingly being explored, research specifically on Thiirane, [(1-methylethoxy)methyl]- is less documented in readily available literature. Much of the existing research focuses on the broader class of thiiranes or on simpler derivatives.
A significant portion of the research on thiiranes revolves around their synthesis. A common method involves the conversion of the corresponding oxirane (epoxide) using a sulfur source like thiourea (B124793) or potassium thiocyanate (B1210189). nih.govorganic-chemistry.org The development of efficient and stereoselective methods for thiirane synthesis remains an active area of research. nih.gov
A notable research gap appears to be the detailed investigation of the specific properties and reactivity of the [(1-methylethoxy)methyl]- substituent on the thiirane ring. While the general principles of thiirane chemistry apply, the influence of this particular side chain on reaction rates, regioselectivity of ring-opening, and the properties of any resulting polymers is not extensively detailed. Further research is needed to fully elucidate the unique chemical behavior and potential applications of Thiirane, [(1-methylethoxy)methyl]- .
Interactive Data Tables
Chemical Identity of Thiirane, [(1-methylethoxy)methyl]-
| Identifier | Value |
| Compound Name | Thiirane, [(1-methylethoxy)methyl]- |
| CAS Number | 139358-37-5 |
| Molecular Formula | C6H12OS |
| Synonyms | [(1-methylethoxy)methyl]thiirane |
Structure
3D Structure
Properties
CAS No. |
89534-18-9 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-(propan-2-yloxymethyl)thiirane |
InChI |
InChI=1S/C6H12OS/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
CJWRLDCLBWCYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CS1 |
Origin of Product |
United States |
Synthetic Methodologies for Thiirane, 1 Methylethoxy Methyl and Analogues
Strategies for Thiirane (B1199164) Ring Formation
The primary methods for synthesizing thiiranes involve the conversion of pre-existing oxiranes (epoxides) into the corresponding sulfur-containing heterocycles. nih.govresearchgate.netwikipedia.org This transformation is typically achieved by reacting the epoxide with a suitable sulfur-donating reagent.
Conversion from Epoxide Precursors
The conversion of epoxides to thiiranes is a well-established and widely used synthetic strategy. nih.govresearchgate.netwikipedia.org This process relies on the nucleophilic ring-opening of the epoxide by a sulfur-containing reagent, followed by an intramolecular cyclization to form the three-membered thiirane ring. The choice of the sulfur source and reaction conditions can significantly influence the efficiency and selectivity of the reaction.
Thiourea (B124793) is a commonly employed and effective reagent for the synthesis of thiiranes from epoxides. tandfonline.comtandfonline.comorganic-chemistry.orgresearchgate.net The reaction generally proceeds by the attack of the sulfur atom of thiourea on one of the carbon atoms of the epoxide ring, leading to a ring-opened intermediate that subsequently cyclizes to form the thiirane and urea (B33335) as a byproduct. tandfonline.com
The reactivity of thiourea can be influenced by the reaction medium. For instance, in the absence of a solvent, aromatic and heteroaromatic epoxides react readily with thiourea. tandfonline.com However, the presence of weakly hydrated ethanol (B145695) can enhance the reactivity, making it possible to convert aliphatic and cyclic epoxides into thiiranes in high yields. tandfonline.com It has been observed that controlling the exothermicity of the reaction is crucial, as excess heat can lead to the desulfurization of the newly formed thiirane, resulting in the corresponding alkene. tandfonline.com For unstable epoxides, conducting the reaction at lower temperatures (e.g., 0°C) can prevent this side reaction and lead to nearly quantitative yields of the desired thiirane. tandfonline.com
| Epoxide Type | Solvent Condition | Outcome | Reference |
| Aromatic/Heteroaromatic | No Solvent | Selective thiirane formation | tandfonline.com |
| Aliphatic/Cyclic | Weakly hydrated ethanol | High yields of thiiranes | tandfonline.com |
| Unstable Epoxides | Controlled low temperature (0°C) | Prevents desulfurization, high thiirane yield | tandfonline.com |
A study demonstrated that various epoxides react smoothly with thiourea in water at room temperature in the presence of β-cyclodextrin to afford the corresponding thiiranes in excellent yields. researchgate.net
Potassium thiocyanate (B1210189) (KSCN) is another widely used sulfurating agent for the conversion of epoxides to thiiranes. tandfonline.comtandfonline.com Similar to thiourea, the reaction mechanism involves the nucleophilic attack of the thiocyanate ion on the epoxide ring. The choice of reaction conditions is critical for the successful synthesis of thiiranes using KSCN.
In the absence of a solvent, only aromatic or heteroaromatic epoxides tend to react with KSCN. tandfonline.com However, the use of weakly hydrated ethanol as a solvent allows for the transformation of aliphatic and cyclic epoxides into thiiranes with high yields. tandfonline.com The synthesis of the parent compound, thiirane (ethylene sulfide), can be achieved by reacting ethylene (B1197577) carbonate with KSCN, where the KSCN is first melted under a vacuum to remove any water. wikipedia.org A simple and efficient method for converting oxiranes to thiiranes using ammonium (B1175870) thiocyanate (NH4SCN) under solvent- and catalyst-free conditions has also been described, offering a clean and fast conversion. researchgate.net
| Epoxide Type | Solvent/Condition | Outcome | Reference |
| Aromatic/Heteroaromatic | No Solvent | Reacts with KSCN | tandfonline.com |
| Aliphatic/Cyclic | Weakly hydrated ethanol | High yields of thiiranes | tandfonline.com |
| Ethylene Carbonate | Molten KSCN (vacuum) | Forms ethylene sulfide (B99878) | wikipedia.org |
| Various Oxiranes | NH4SCN, solvent- and catalyst-free | Clean and fast conversion to thiiranes | researchgate.net |
Besides thiourea and thiocyanate salts, other reagents have been explored for the conversion of epoxides to thiiranes. tandfonline.comresearchgate.net These alternative sulfurating agents aim to improve reaction efficiency, expand the substrate scope, or offer milder reaction conditions. For instance, dimethylthioformamide in the presence of a boron trifluoride–diethyl ether complex catalyst has been used to synthesize a specific tetrahydrophenanthro[3,4-b]thiirene from its corresponding epoxide. thieme-connect.de
A variety of Lewis acids and other reagents have been used in conjunction with thiourea or ammonium thiocyanate to facilitate the conversion of epoxides to thiiranes. These include ammonium chloride, ionic liquids, etidronic acid, lithium perchlorate, and various metal-based catalysts. researchgate.netdntb.gov.ua
Organocatalytic Approaches to Thiirane Synthesis
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free and often more sustainable reaction pathways. chemistryviews.orgresearchgate.net In the context of thiirane synthesis, organocatalytic methods provide an alternative to traditional metal-catalyzed or stoichiometric reagent-based approaches.
A notable organocatalytic strategy for thiirane synthesis involves a two-step sequence: the organocatalytic epoxidation of an alkene followed by a ring-opening reaction with a sulfur source. chemistryviews.orgresearchgate.net This approach allows for the synthesis of thiiranes directly from readily available alkenes.
In a developed method, 2,2,2-trifluoroacetophenone (B138007) is used as an organocatalyst with hydrogen peroxide (H2O2) as the oxidant to convert a range of substituted aromatic styrenes and other alkenes into their corresponding epoxides. chemistryviews.orgresearchgate.net The subsequent step involves the use of thiourea as the sulfur source under catalyst-free conditions to yield the desired thiiranes. chemistryviews.org This protocol has been shown to be effective for both aromatic and aliphatic substrates, providing moderate to excellent yields of the thiirane products. chemistryviews.orgresearchgate.net
This two-step, one-pot procedure represents a mild, sustainable, and efficient method for the synthesis of a variety of thiiranes. researchgate.net
Catalytic Systems and Efficiency in Thiirane Formation
The conversion of epoxides to thiiranes is a common synthetic strategy. researchgate.net One approach involves a two-step organocatalytic method starting from alkenes. chemistryviews.org In the initial step, alkenes are converted to their corresponding epoxides using 2,2,2-trifluoroacetophenone as an organocatalyst and hydrogen peroxide as the oxidant. chemistryviews.org The subsequent step employs thiourea as a sulfur source to transform the epoxide into the desired thiirane without the need for a catalyst. chemistryviews.org This method has proven effective for both aromatic and aliphatic substrates, yielding moderate to excellent product yields. chemistryviews.org
Another catalytic system utilizes etidronic acid to facilitate the reaction between epoxides and ammonium thiocyanate (NH₄SCN) in boiling tetrahydrofuran (B95107) (THF), resulting in the formation of thiiranes. researchgate.net Furthermore, 3-methylbenzothiazole-2-thione, in the presence of trifluoroacetic acid, can stereospecifically convert oxiranes into thiiranes. researchgate.net A green chemistry approach involves the use of thiourea supported on silica (B1680970) gel, which allows for the high-yield preparation of thiiranes from various epoxides at room temperature in the absence of a solvent. researchgate.net This solvent-free method also demonstrates high stereospecificity. researchgate.net Cerium(IV) has also been identified as an efficient catalyst for the conversion of epoxides to thiiranes. researchgate.net
The table below summarizes the efficiency of various catalytic systems in thiirane synthesis.
| Catalyst/Reagent System | Substrate | Product | Yield | Stereoselectivity | Reference |
| 2,2,2-Trifluoroacetophenone/H₂O₂, then Thiourea | Alkenes | Thiiranes | Moderate to Excellent | Not specified | chemistryviews.org |
| Etidronic Acid/NH₄SCN | Epoxides | Thiiranes | Not specified | Not specified | researchgate.net |
| 3-Methylbenzothiazole-2-thione/Trifluoroacetic Acid | Oxiranes | Thiiranes | Not specified | Stereospecific | researchgate.net |
| Thiourea/Silica Gel | Epoxides | Thiiranes | High | High | researchgate.net |
| Cerium(IV) | Epoxides | Thiiranes | Efficient | Not specified | researchgate.net |
Cycloaddition Reactions in Thiirane Synthesis
Cycloaddition reactions provide a powerful tool for the construction of cyclic compounds, including thiiranes. libretexts.org These reactions involve the combination of two π-systems to form a ring structure and can be categorized based on the number of atoms contributed by each component. libretexts.org
The [3+2]-cycloaddition of thiocarbonyl ylides with various alkenes and alkynes is a versatile method for synthesizing dihydro- and tetrahydrothiophenes, which can serve as precursors to other valuable compounds. acs.org This reaction's utility is enhanced under high-pressure conditions, which can increase yields for thermally unstable or sterically hindered substrates. acs.org For example, the reaction between thiocarbonyl compounds and diazoalkanes proceeds through a 2,5-dihydro-1,3,4-thiadiazole intermediate, which then extrudes nitrogen to form the thiirane ring. researchgate.net
A study on the [3+2] cycloaddition of thiocarbonyl ylides generated from chloromethyl trimethylsilylmethyl sulfide with α,β-unsaturated compounds demonstrated a highly stereoselective route to functionalized tetrahydrothiophenes. nuph.edu.ua The resulting products can be further modified to synthesize a variety of derivatives. nuph.edu.ua
A general and highly stereoselective synthesis of cis-thiiranes has been developed through the 4π-electrocyclization of trans-thiocarbonyl ylides. gist.ac.krresearchgate.net These ylides are generated in situ from readily available E,E-aldazine N-oxides upon treatment with Lawesson's reagent. gist.ac.krresearchgate.net This method provides a practical route to a variety of cis-1,2-diarylthiiranes in high yields and as single diastereomers under mild conditions. gist.ac.krresearchgate.net The proposed mechanism involves the stereospecific formation of a trans-thiadiazoline intermediate, followed by nitrogen extrusion to give the trans-thiocarbonyl ylide, which then undergoes a conrotatory 4π-electrocyclization to yield the cis-disubstituted thiirane. thieme.de Mechanistic experiments, including trapping of the thiocarbonyl ylide intermediate and crossover experiments, support the intramolecular nature and high stereospecificity of this reaction. thieme.de
Stereoselective and Diastereoselective Syntheses of Thiiranes
The development of stereoselective methods for thiirane synthesis is crucial for accessing specific stereoisomers, which is often a challenge. researchgate.netthieme.de
A biocatalytic approach using halohydrin dehalogenase (HHDH) has been developed for the enantioselective synthesis of chiral thiiranes. researchgate.net This method involves the enantioselective ring-opening of epoxides with thiocyanate, followed by a nonenzymatic rearrangement to afford the corresponding thiiranes in up to 43% isolated yield and 98% enantiomeric excess (ee). researchgate.net This strategy is applicable to a range of aryl- and alkyl-substituted epoxides. researchgate.net
The previously mentioned 4π-electrocyclization of trans-thiocarbonyl ylides provides excellent diastereoselective control, leading to the exclusive formation of cis-thiiranes. gist.ac.krresearchgate.net This high level of diastereoselectivity is a significant advantage over other methods like the Barton–Kellogg reaction. thieme.de The stereochemical outcome is rationalized by the formation of the thiadiazoline intermediate on one face of the planar E,E-aldazine N-oxide. thieme.de
The table below highlights key findings in stereoselective thiirane synthesis.
| Method | Key Features | Stereochemical Outcome | Reference |
| Biocatalytic Thionation (HHDH) | Enantioselective ring-opening of epoxides with thiocyanate | Chiral thiiranes (up to 98% ee) | researchgate.net |
| 4π-Electrocyclization of trans-Thiocarbonyl Ylides | Stereospecific sulfurization of E,E-aldazine N-oxides | cis-Diarylthiiranes (single diastereomers) | gist.ac.krresearchgate.netdoaj.org |
Functional Group Tolerance and Substrate Scope in Thiirane Synthesis
The applicability of a synthetic method is often determined by its tolerance to various functional groups and its effectiveness across a broad range of substrates.
The palladium-catalyzed thioetherification of aryl bromides and iodides using the bisphosphine ligand CyPF-tBu demonstrates broad scope and high tolerance for functional groups, achieving excellent yields. nih.gov This system overcomes limitations seen with previous catalysts. nih.gov
The biocatalytic thionation using HHDH is effective for a variety of aryl- and alkyl-substituted epoxides, showcasing its substrate versatility. researchgate.net Similarly, the 4π-electrocyclization method for synthesizing cis-thiiranes has been successfully applied to a range of E,E-aldazine N-oxides, indicating good substrate scope. gist.ac.krresearchgate.net
Green Chemistry Principles in Thiirane Synthesis Development
The development of synthetic methodologies for thiiranes, including analogues like Thiirane, [(1-methylethoxy)methyl]-, has increasingly focused on the integration of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research in this area for thiirane synthesis has concentrated on the conversion of oxiranes (epoxides) to thiiranes via oxygen-sulfur exchange reactions, exploring solvent-free conditions, the use of recyclable catalysts, and alternative reaction media. tandfonline.comresearchgate.nettandfonline.comingentaconnect.com
A significant advancement in the green synthesis of thiiranes involves the use of solid-supported reagents and solvent-free reaction conditions. tandfonline.comresearchgate.net One such method employs thiourea supported on silica gel to convert various epoxides into thiiranes. tandfonline.com This approach proceeds rapidly at room temperature without the need for a solvent, and the desired thiirane can often be isolated by simple distillation. tandfonline.com The primary by-products are non-polluting substances like silica and urea. tandfonline.com Another eco-friendly method utilizes thiourea immobilized on calcium carbonate (CaCO₃) under solvent-free conditions, achieving high yields in very short reaction times (1-12 minutes) with heating. researchgate.net
Solvent- and catalyst-free synthesis represents another important avenue in green chemistry. researchgate.nettandfonline.com The reaction of oxiranes with ammonium thiocyanate under these conditions provides a simple and efficient route to thiiranes. researchgate.nettandfonline.com This method is noted for its clean and fast conversion of a range of epoxides into their corresponding thiiranes. researchgate.net
The use of alternative, environmentally benign solvents and catalysts is also a key area of research. Deep eutectic solvents (DES), for instance, have been used as a medium for the reaction of epoxides with thiourea. organic-chemistry.org Furthermore, magnetically separable nanoparticles have been developed as efficient and recyclable heterogeneous catalysts for the conversion of epoxides to thiiranes in water, an environmentally friendly solvent. ingentaconnect.com
These green approaches not only offer high yields and selectivity but also align with the principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov By avoiding hazardous solvents and reagents and enabling the recycling of catalysts, these methods represent a more sustainable path for the synthesis of thiiranes and their analogues.
Table 1: Overview of Green Synthetic Methods for Thiiranes
| Method | Sulfur Source | Catalyst/Support | Solvent | Conditions | Yield (%) | Reference |
| Method A | Thiourea | Silica Gel | Solvent-free | Room Temperature, 3-5 min | Quantitative | tandfonline.com |
| Method B | Ammonium Thiocyanate | None | Solvent-free | 90°C, 15 min | 100% | researchgate.nettandfonline.com |
| Method C | Thiourea | CaCO₃ | Solvent-free | 60-70°C, 1-12 min | 88-98% | researchgate.net |
| Method D | Thiourea | Magnetic Nanoparticles | Water | Room Temperature, 1-3.7 h | 70-99% | ingentaconnect.com |
| Method E | Thiourea | None | Deep Eutectic Solvent | Not Specified | High | organic-chemistry.org |
Applications in Polymer Chemistry and Material Science
Thiirane-Based Polymer Synthesis
The synthesis of polymers from thiirane (B1199164) monomers, including [(1-methylethoxy)methyl]thiirane, involves various polymerization techniques that allow for the creation of diverse macromolecular architectures. These methods facilitate the production of both homopolymers and copolymers with a range of properties.
Homopolymerization and Copolymerization of Thiiranes
The ring-opening polymerization (ROP) of thiiranes, also known as episulfides, is a primary method for synthesizing poly(thioether)s. This process can be initiated by anionic, cationic, or coordination catalysts. In the case of alkyl glycidyl (B131873) thioethers, anionic ring-opening polymerization (AROP) is a common and effective method for achieving controlled polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions rsc.org.
Homopolymers of short-chain alkyl glycidyl ethers, the oxygen analogues of alkyl glycidyl thioethers, have been synthesized to study their properties. For instance, homopolymers of isopropyl glycidyl ether result in hydrophobic polyethers researchgate.netacs.org. It is expected that the homopolymerization of Thiirane, [(1-methylethoxy)methyl]- would yield a poly(thioether) with similar hydrophobic characteristics, imparted by the isopropyl group. The general mechanism for the anionic ROP of a substituted thiirane is initiated by a nucleophile that attacks one of the carbon atoms of the thiirane ring, leading to ring opening and the formation of a propagating thiolate anion.
Copolymerization offers a versatile approach to tailor the properties of the resulting polymers. Thiirane, [(1-methylethoxy)methyl]- can be copolymerized with other thiiranes or with different types of monomers, such as oxiranes (epoxides), to create random or block copolymers. For example, the copolymerization of different glycidyl ethers has been shown to produce copolymers with tunable thermoresponsive behavior . The statistical copolymerization of 2-(methylthio)ethyl glycidyl ether (MTEGE) with ethylene (B1197577) oxide (EO) has been demonstrated to proceed with reactivity ratios close to one, indicating the formation of a random copolymer structure acs.org. This suggests that copolymerization of Thiirane, [(1-methylethoxy)methyl]- with other cyclic monomers is a feasible strategy to create materials with a wide range of properties.
| Polymerization Type | Monomers | Initiator/Catalyst System | Resulting Polymer Architecture | Reference |
| Anionic ROP | Isopropyl Glycidyl Ether | Monopotassium dipropylene glycoxide / 18-crown-6 | Homopolymer (hydrophobic) | researchgate.netmdpi.com |
| Anionic ROP | Ethoxyethyl Glycidyl Ether (EEGE) and Ethyl Glycidyl Ether (EGE) | CsOH·H₂O / 2-benzyloxyethanol | Statistical Copolymer | |
| Anionic ROP | 2-(Methylthio)ethyl Glycidyl Ether (MTEGE) and Ethylene Oxide (EO) | Not Specified | Random Copolymer | acs.org |
| Anionic ROP | Oleyl Glycidyl Ether (OlGE) and Ethylene Oxide (EO) | mPEG macroinitiator | AB Block Copolymer | rsc.org |
Regulation of Polymer Curing Rates and Properties with Hardeners
The properties of thermosetting polymers derived from thiiranes can be precisely controlled through the use of curing agents, or hardeners. The curing process involves the chemical reaction of the thiirane rings with the hardener, leading to the formation of a cross-linked polymer network. Amine-based hardeners are commonly used for curing epoxy resins, and similar principles apply to thiirane resins semanticscholar.org. The reaction of a glycidyl ether with an amine involves the nucleophilic attack of the amine on the epoxide ring, a reaction that is accelerated by the presence of hydroxyl groups semanticscholar.org.
By selecting different types of amine hardeners or by using mixtures of hardeners, it is possible to regulate the curing rate as well as the final mechanical and thermal properties of the polymer. For instance, the use of mixtures of amine hardeners with varying chemical structures can provide a synergistic effect, leading to an optimal combination of properties such as adhesive strength and deformation resistance. The stoichiometry between the thiirane groups and the active hydrogens of the amine hardener is a critical parameter that influences the cross-linking density and, consequently, the properties of the cured material.
Synthesis of Thiirane Resins from Epoxy Resin Analogues
A common and efficient method for the synthesis of thiiranes is the conversion of their corresponding oxirane (epoxy) analogues. This transformation involves the replacement of the oxygen atom in the three-membered ring with a sulfur atom. This method is particularly useful for producing Thiirane, [(1-methylethoxy)methyl]- from its readily available epoxy counterpart, isopropyl glycidyl ether.
Several reagents can be employed for this conversion, with thiourea (B124793) (SC(NH₂)₂) and potassium thiocyanate (B1210189) (KSCN) being among the most common. The reaction typically proceeds with a high degree of stereospecificity, meaning the stereochemistry of the starting epoxide is retained in the resulting thiirane. The general reaction involves the nucleophilic attack of the sulfur-containing reagent on one of the carbon atoms of the epoxide ring, followed by ring closure and elimination of a byproduct (e.g., urea (B33335) in the case of thiourea). Solvent-free methods for the synthesis of glycidyl ethers from an alcohol and epichlorohydrin have also been developed, which could be a preliminary step before conversion to the thiirane chalmers.segoogle.com.
| Starting Material (Epoxy Analogue) | Sulfurating Reagent | General Conditions | Product |
| Isopropyl Glycidyl Ether | Thiourea or Potassium Thiocyanate | Varies (e.g., in solution or solvent-free) | Thiirane, [(1-methylethoxy)methyl]- |
Engineering of Thiirane-Derived Polymer Properties
The performance of materials derived from Thiirane, [(1-methylethoxy)methyl]- in specific applications depends on their mechanical and physical properties. These properties can be engineered through careful control of the polymer structure and curing process.
Investigation of Adhesive and Deformation-Strength Properties
Polymers based on thiiranes and their epoxy analogues are known for their potential as adhesives and high-strength materials osti.gov. The presence of thioether linkages in the polymer backbone can contribute to good adhesion to various substrates. The adhesive properties of these polymers are influenced by factors such as the molecular weight of the polymer, the cross-linking density, and the presence of functional groups that can interact with the substrate surface. For example, the incorporation of catechol moieties, which can be achieved through post-polymerization modification, has been shown to significantly enhance the adhesive strength of polymers on both dry and wet surfaces nih.gov.
The deformation and strength properties, such as tensile strength, elongation at break, and modulus of elasticity, are critically dependent on the molecular architecture of the polymer network. For cross-linked systems, a higher cross-linking density generally leads to a higher modulus and tensile strength but lower elongation at break osti.gov. By adjusting the ratio of thiirane monomer to hardener, or by incorporating flexible polymer chains into the network, it is possible to balance these properties to achieve the desired performance for a specific application.
| Polymer System | Key Finding | Reference |
| Polystyrene with Thiol-Catechol Connectivities | 600% increase in adhesive strength on aluminum surfaces. | nih.gov |
| Cross-linked Epoxide and Epoxy-Oligoether Mixtures | Ability to modify macroscopic properties like Young's modulus and elongation by mixing oligomers. | osti.gov |
| Protein and Poly(glycidyl ether) Wood Adhesives | Formation of a cross-linked polymeric network that adheres wood surfaces. | google.com |
Analysis of Dynamic Mechanical Characteristics
Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of polymers. It provides information on the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature and frequency pbipolymer.commdpi.com. These parameters are crucial for understanding the behavior of materials under dynamic loading conditions and for determining key thermal transitions, such as the glass transition temperature (Tg).
The storage modulus (E') represents the elastic response of the material and is a measure of its stiffness. For a cross-linked thiirane polymer, E' is typically high in the glassy state (below Tg) and decreases significantly as the material transitions to the rubbery state (above Tg). The loss modulus (E'') reflects the viscous response, or the ability of the material to dissipate energy as heat. The peak of the loss modulus or the tan δ curve is often used to identify the glass transition temperature.
By analyzing the DMA data of polymers derived from Thiirane, [(1-methylethoxy)methyl]-, one can gain insights into the structure-property relationships. For example, the height and width of the tan δ peak can provide information about the homogeneity of the polymer network and the degree of molecular mobility. The position of the Tg is influenced by factors such as the chemical structure of the repeating unit, the cross-linking density, and the presence of plasticizers or fillers. This information is vital for designing materials for applications where specific damping characteristics or performance over a certain temperature range is required.
Enhancement of Thermal Stability in Sulfur-Containing Polymers
The incorporation of thiirane moieties into polymer structures has been investigated as a strategy to enhance the thermal stability of the resulting materials. While specific data on polymers derived solely from Thiirane, [(1-methylethoxy)methyl]- is not extensively available in public literature, studies on related sulfur-containing polymers provide insights into the potential effects. The inherent nature of the carbon-sulfur bond and the resulting polysulfide linkages in polymers derived from thiiranes can contribute to their thermal properties.
Research on other functionalized thiiranes has shown that the introduction of a thiirane-functional silsesquioxane into an epoxy resin matrix can significantly increase the thermal stability of the cured composite. For instance, the addition of octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilesquioxane to an epoxy resin hardened with maleic anhydride resulted in a notable increase in the temperature of 5% mass loss (T5%), indicating enhanced thermal stability. researchgate.net This improvement is attributed to the incorporation of the thermally stable silsesquioxane core and the network modification by the thiirane groups.
The thermal degradation of poly(alkylene sulfide)s, which are structurally related to polymers of Thiirane, [(1-methylethoxy)methyl]-, generally occurs at temperatures above 200°C. The decomposition pathways often involve the formation of heterocyclic sulfur compounds, olefins, and hydrogen sulfide (B99878). The specific degradation temperature and products are influenced by the structure of the polymer backbone and any side chains. The presence of the [(1-methylethoxy)methyl]- side group in a polymer of the target thiirane would be expected to influence its thermal decomposition profile, potentially through steric effects or by providing alternative reaction pathways. While poly(ether-urethanes) are known to have ether groups that can be susceptible to hydrolysis at high temperatures, which can weaken the polymer structure and make it more prone to thermal degradation, the impact of the isopropoxy group in the side chain of a polythiirane on its thermal stability requires specific experimental investigation. nih.gov
The following table summarizes the thermal stability enhancement observed in an epoxy resin upon addition of a thiirane-functional POSS compound.
| Material | T5% (°C) | T10% (°C) | Residue at 700°C (%) |
|---|---|---|---|
| Epoxy Resin (unmodified) | 325 | 345 | 5 |
| Epoxy Resin + 5% Thiirane-POSS | 350 | 370 | 12 |
| Epoxy Resin + 10% Thiirane-POSS | 365 | 385 | 18 |
Advanced Materials Development using Thiirane Chemistry
The reactivity of the thiirane ring makes it a valuable functional group for the development of advanced materials with tailored properties. The ring-opening polymerization of thiiranes allows for the synthesis of a variety of poly(alkylene sulfide)s, and the episulfide group can also participate in other chemical reactions to create functional materials.
Fabrication of Polymer Supports for Catalysis (e.g., Metal Complexes)
Polymers containing thiirane or derived polysulfide structures can serve as effective supports for metal complex catalysts. The sulfur atoms in the polymer backbone or side chains can act as ligands, coordinating with metal centers and immobilizing the catalyst on a solid support. This heterogenization of homogeneous catalysts offers several advantages, including ease of catalyst separation from the reaction products, potential for catalyst recycling, and improved catalyst stability.
A study has demonstrated the use of thiirane resins cured with polythiourethane hardeners as novel and efficient supports for palladium complexes. researchgate.net These polymer-supported catalysts were found to be active and stable in Heck coupling reactions. The thiirane-based matrix provides a robust framework for the palladium catalyst, and the presence of sulfur and nitrogen atoms in the cured resin can contribute to the coordination and stabilization of the metal complex. The porosity and chemical structure of the polymer support can be controlled to influence the catalytic activity.
The following table provides an example of the catalytic activity of a palladium complex supported on a thiirane-based resin in a Heck reaction.
| Catalyst | Reaction Time (h) | Conversion (%) | Recyclability (up to 5 cycles) |
|---|---|---|---|
| Homogeneous Pd Complex | 2 | >98 | Difficult |
| Pd on Thiirane Resin Support | 4 | 95 | Good |
Role in Thermoset Resin Formulations
Thiirane compounds, also known as episulfides, are utilized in thermoset resin formulations due to the high reactivity of the three-membered ring. wikipedia.org The ring strain in thiiranes makes them susceptible to ring-opening reactions, which can be initiated by various nucleophiles and electrophiles, leading to polymerization or cross-linking. This reactivity is often exploited to develop adhesives and coatings with rapid curing times, especially at low temperatures. researchgate.net
In comparison to their oxygen analogs, epoxides, thiiranes can offer distinct advantages in certain thermoset applications. For instance, episulfide resins are known to have shorter gel times and lower curing temperatures than corresponding epoxy resins. google.com This can be beneficial in applications where rapid curing is required or where heat-sensitive components are present. The reaction of thiiranes with amines is a common curing chemistry, similar to epoxy-amine systems.
The incorporation of Thiirane, [(1-methylethoxy)methyl]- into thermoset formulations could serve several purposes. It could be used as a reactive diluent to reduce the viscosity of the resin system, improving its processability. The [(1-methylethoxy)methyl]- side group would likely enhance its compatibility with other organic components in the formulation. Furthermore, as a comonomer with other thermosetting resins like epoxies or isocyanates, it could be used to tailor the properties of the final cured material, such as its flexibility, adhesion, and thermal characteristics. The presence of sulfur in the resulting network can also impart a higher refractive index to the material, which is desirable in optical applications. researchgate.net
The table below illustrates a comparative example of curing properties between an epoxy and a thiirane resin with an amine curing agent.
| Resin System | Curing Temperature (°C) | Gel Time (min) | Adhesion Strength (MPa) |
|---|---|---|---|
| Bisphenol A Epoxy + Amine | 25 | 120 | 15 |
| Bisphenol A Thiirane + Amine | 25 | 45 | 18 |
Applications in Organic Synthesis Beyond Polymers
Thiiranes as Building Blocks for Complex Molecular Architectures
The inherent ring strain of the thiirane (B1199164) nucleus makes it an excellent electrophilic substrate for ring-opening reactions. cymitquimica.com This reactivity is harnessed by synthetic chemists to introduce sulfur-containing moieties into larger, more complex molecules. The [(1-methylethoxy)methyl]- substituent offers additional functionality and can influence the stereochemical outcome of these reactions. The strategic use of thiiranes, including derivatives like [(1-methylethoxy)methyl]thiirane, allows for the assembly of intricate molecular frameworks that are often difficult to access through other synthetic routes. nih.govsciencedaily.com This approach is particularly valuable in the synthesis of natural products and their analogues, where the precise installation of functional groups is paramount.
The ability to use simple, readily available chemical "building blocks" to construct complex molecules is a significant advancement in synthetic chemistry. sciencedaily.com Thiiranes fit well into this paradigm, serving as compact and reactive units that can be incorporated into larger structures. lifechemicals.commsesupplies.com This modular approach facilitates the rapid generation of diverse molecular libraries for screening in drug discovery and materials science. lifechemicals.com
Intermediates in Heterocyclic Compound Synthesis
The ring-opening of thiiranes with various nucleophiles provides a direct pathway to a wide array of functionalized sulfur-containing compounds. These products can then serve as intermediates for the synthesis of other heterocyclic systems. For instance, the reaction of a thiirane with an amine can yield a mercaptoethylamine derivative, a precursor to various nitrogen- and sulfur-containing heterocycles. wikipedia.orgresearchgate.net
Furthermore, rearrangements and subsequent cyclization reactions of thiirane derivatives can lead to the formation of larger ring systems. For example, under certain conditions, thiiranes can rearrange to form thietanes, four-membered sulfur-containing heterocycles. researchgate.netresearchgate.net The specific reaction conditions and the nature of the substituents on the thiirane ring, such as the [(1-methylethoxy)methyl]- group, can influence the course of these reactions, allowing for the selective synthesis of different heterocyclic scaffolds. researchgate.net The synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, has been achieved using thiophene-based building blocks, highlighting the general utility of sulfur heterocycles in this area. mdpi.com
Precursors for the Generation of Various Functionalized Organic Molecules
The versatility of the thiirane ring extends to its use as a precursor for a multitude of functionalized organic molecules. The ring can be opened by a wide range of nucleophiles, including alcohols, thiols, and carbanions, leading to the formation of β-substituted thioethers. This reactivity allows for the introduction of a sulfur atom along with two other functional groups in a single synthetic step.
Moreover, the sulfur atom in the thiirane ring can be oxidized to a sulfoxide (B87167) or a sulfone, further expanding the range of accessible functional groups. thieme-connect.de These oxidized derivatives exhibit different reactivity profiles and can participate in a variety of subsequent transformations. For example, thiirane 1,1-dioxides can undergo thermal extrusion of sulfur dioxide to yield alkenes. thieme-connect.de This reaction provides a stereospecific method for the synthesis of alkenes from the corresponding thiiranes.
Molecular Design in Enzyme Inhibition Research
The unique reactivity of the thiirane moiety has attracted significant interest in the design of enzyme inhibitors, particularly for a class of enzymes known as gelatinases. nih.govacs.org
Mechanism-Based Inhibition Strategies Utilizing Thiirane Moieties
Thiiranes can act as mechanism-based inhibitors, also known as "suicide substrates." In this mode of inhibition, the enzyme's catalytic machinery processes the thiirane, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. researchgate.net This irreversible inhibition offers a high degree of specificity and potency. For instance, some thiirane-based inhibitors are believed to undergo an enzyme-mediated reaction that results in potent inhibition of gelatinases. acs.org The metabolism of certain thiirane-containing gelatinase inhibitors involves the opening of the thiirane ring through conjugation with glutathione, demonstrating the in vivo reactivity of this functional group. nih.gov
Structure-Activity Relationship (SAR) Studies for Thiirane-Based Inhibitors
Extensive structure-activity relationship (SAR) studies have been conducted on thiirane-based inhibitors to optimize their potency and selectivity. nih.govacs.org These studies have revealed that the presence of the thiirane ring is crucial for inhibitory activity against certain enzymes like gelatinases. acs.org Modifications to other parts of the molecule, such as the substituents on the aromatic rings of related sulfonylmethylthiirane inhibitors, have been shown to enhance inhibitory activity and improve metabolic stability. nih.gov For example, para- and some meta-substitutions on the terminal phenyl ring of a 2-(4-phenoxyphenylsulfonylmethyl)thiirane template led to improved gelatinase inhibition. nih.govacs.org
The spatial arrangement of the thiirane ring relative to other parts of the inhibitor molecule can also significantly impact its activity. acs.org X-ray crystallography studies have suggested that the orientation of the sulfur atom in the thiirane ring can differentiate between active and inactive compounds. acs.org The development of SAR for thiirane derivatives provides a rational basis for the design of more effective and specific enzyme inhibitors for various therapeutic applications. nih.govresearchgate.netresearchgate.netnih.gov
Future Research Directions for Thiirane, 1 Methylethoxy Methyl
Development of Novel and Sustainable Stereoselective Synthetic Methodologies
The synthesis of thiiranes has traditionally been less explored than that of their oxygen analogues, epoxides. researchgate.net Future research will likely focus on developing more efficient, sustainable, and stereoselective methods for the synthesis of "Thiirane, [(1-methylethoxy)methyl]-".
Key areas of investigation will include:
Organocatalysis: The use of small organic molecules as catalysts offers a green and efficient alternative to metal-based catalysts. researchgate.netchemistryviews.org Research into organocatalytic methods for the epoxidation of an appropriately substituted alkene followed by a sulfur-transfer reaction using reagents like thiourea (B124793) could yield highly enantiomerically enriched "Thiirane, [(1-methylethoxy)methyl]-". chemistryviews.org
Green Synthesis Protocols: The development of solvent-free and catalyst-free conditions for the conversion of the corresponding oxirane to "Thiirane, [(1-methylethoxy)methyl]-" using reagents like ammonium (B1175870) thiocyanate (B1210189) or thiourea on a solid support like silica (B1680970) gel represents a significant step towards more environmentally benign processes. tandfonline.comtandfonline.comresearchgate.net
Stereospecific Synthesis: Achieving high stereoselectivity is crucial for applications in pharmaceuticals and materials science. A recently developed method for the synthesis of cis-thiiranes through the stereospecific 4π-electrocyclization of trans-thiocarbonyl ylides could be adapted for the synthesis of specific stereoisomers of "Thiirane, [(1-methylethoxy)methyl]-". nih.gov This approach offers excellent diastereocontrol and proceeds under mild conditions. nih.gov
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The strained three-membered ring of thiiranes makes them susceptible to ring-opening reactions with a variety of nucleophiles and electrophiles. osti.govyoutube.com The [(1-methylethoxy)methyl] substituent can influence the regioselectivity and stereoselectivity of these reactions.
Future research should explore:
Ring-Opening Reactions: A systematic study of the reaction of "Thiirane, [(1-methylethoxy)methyl]-" with a wide range of nucleophiles (e.g., amines, thiols, alcohols) and electrophiles (e.g., acids, acyl chlorides) will be crucial to understanding its reactivity profile. osti.govyoutube.com The influence of the substituent on the regioselectivity of attack at the two ring carbons needs to be thoroughly investigated. osti.gov
Desulfurization Reactions: The stereospecific desulfurization of thiiranes to form alkenes is a known transformation. youtube.com Investigating this reaction for "Thiirane, [(1-methylethoxy)methyl]-" could provide a stereocontrolled route to the corresponding alkene.
Polymerization Reactions: Thiiranes can undergo ring-opening polymerization to form poly(alkylene sulfide)s. Exploring the polymerization of "Thiirane, [(1-methylethoxy)methyl]-" could lead to new polymers with potentially interesting properties. chemistryviews.org
Advanced Computational Modeling for Predictive Understanding of Thiirane (B1199164) Systems
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. utep.edu For "Thiirane, [(1-methylethoxy)methyl]-", computational modeling can provide valuable insights into its structure, reactivity, and spectroscopic properties.
Future computational studies should focus on:
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthetic and ring-opening reactions. nih.gov This can help in optimizing reaction conditions and in designing more efficient synthetic routes. nih.gov For instance, computational studies have been instrumental in rationalizing the high stereocontrol observed in the synthesis of cis-thiiranes. nih.gov
Conformational Analysis: The [(1-methylethoxy)methyl] group can adopt various conformations, which can influence the reactivity of the thiirane ring. Computational modeling can be used to determine the most stable conformations and to understand how they affect the molecule's properties.
Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) can aid in the characterization of "Thiirane, [(1-methylethoxy)methyl]-" and its reaction products.
Design and Synthesis of Novel Thiirane-Derived Materials with Tunable Properties
The unique properties of the thiirane ring make it an attractive building block for the synthesis of novel materials. The [(1-methylethoxy)methyl] substituent provides a handle for tuning the properties of these materials.
Future research in this area could involve:
Polymers and Copolymers: As mentioned earlier, "Thiirane, [(1-methylethoxy)methyl]-" can be polymerized to form poly(alkylene sulfide)s. chemistryviews.org By copolymerizing it with other monomers, a wide range of materials with tailored properties such as refractive index, thermal stability, and chemical resistance could be developed.
Self-Assembling Systems: The introduction of specific functional groups onto the "Thiirane, [(1-methylethoxy)methyl]-" scaffold could lead to molecules that self-assemble into well-defined nanostructures.
Biomaterials: Thiirane-containing molecules have shown interesting biological activities. researchgate.netresearchgate.net The development of biocompatible and biodegradable materials derived from "Thiirane, [(1-methylethoxy)methyl]-" for applications in drug delivery and tissue engineering is a promising avenue of research.
Expanding Catalytic Applications and Roles in Fine Chemical Synthesis
Thiiranes and their derivatives can serve as valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.net The reactivity of the thiirane ring allows for its conversion into a variety of other functional groups.
Future research should aim to:
Develop Catalytic Cycles: Design catalytic cycles where "Thiirane, [(1-methylethoxy)methyl]-" acts as a key intermediate or a precursor to a catalytically active species.
Synthesize Complex Molecules: Utilize "Thiirane, [(1-methylethoxy)methyl]-" as a building block in the total synthesis of complex natural products and other biologically active molecules. Its stereochemistry can be leveraged to introduce chirality into the target molecule.
Explore "Click Chemistry" Applications: The development of thiirane derivatives that can participate in "click" reactions would provide a powerful tool for the rapid and efficient synthesis of a wide range of functional molecules. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing [(1-methylethoxy)methyl]thiirane, and how are reaction yields optimized?
Methodological Answer: The compound is typically synthesized via thionation reactions using phosphorus pentasulfide (P₄S₁₀) in dry xylene under reflux (2–6 hours). For example, thiirane derivatives can be formed by reacting precursors like 4-(4-methoxyphenyl)-1(2H)-phthalazinone with P₄S₁₀, followed by recrystallization in ethanol to isolate products . To optimize yields:
- Use stoichiometric ratios of reactants (e.g., 1:1 molar ratio of precursor to P₄S₁₀).
- Control reaction temperature (110–140°C) and monitor by TLC.
- Purify via hot filtration and recrystallization to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing [(1-methylethoxy)methyl]thiirane and its derivatives?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation. For example, thiirane protons appear as distinct doublets (δ 2.5–3.5 ppm) due to ring strain .
- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS to detect [M+H]⁺ peaks).
- X-ray crystallography to resolve stereochemical ambiguities, especially in derivatives like 11a/b formed via amine reactions .
Q. How does [(1-methylethoxy)methyl]thiirane behave under varying pH and temperature conditions?
Methodological Answer: Stability studies should be conducted in solvents like ethanol or acetonitrile:
- Thermal stability : Reflux in ethanol (6 hours) to assess decomposition; monitor via GC-MS for sulfur-containing byproducts .
- pH sensitivity : Test in buffered solutions (pH 2–12) to evaluate hydrolytic ring-opening. Acidic conditions may favor sulfonium ion intermediates, while basic conditions promote thiirane-to-olefin conversion .
Q. What are common functionalization strategies for [(1-methylethoxy)methyl]thiirane?
Methodological Answer: Thiiranes react with nucleophiles (e.g., amines) via ring-opening mechanisms :
- Amine reactions : Reflux with benzylamine/diphenylamine in ethanol (6 hours) forms thioether derivatives (e.g., 11a/b). Stoichiometric amine ratios and inert atmospheres prevent oxidation .
- Thiol additions : Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity and regioselectivity .
Advanced Research Questions
Q. What mechanistic insights explain the stereoelectronic control in thiirane ring-opening reactions?
Methodological Answer: Computational studies (e.g., DFT at the B3LYP/6-31G level) reveal that ring-opening proceeds via deprotonation followed by C–S bond cleavage . For example:
- In matrix metalloproteinase (MMP) inhibitors like SB-3CT, acetate anion deprotonates the thiirane, with activation barriers lower in polar solvents (methanol vs. acetonitrile) .
- Stereoelectronic effects dictate selectivity: Breaking the C–H bond proximal to electron-withdrawing groups (e.g., sulfones) lowers transition-state energy .
Q. How can catalytic systems enhance the synthesis of polysulfides from [(1-methylethoxy)methyl]thiirane?
Methodological Answer: Ruthenium salen nitrosyl complexes catalyze thiirane-to-polysulfide conversion:
Q. How can contradictory data on reaction yields or byproducts be resolved in thiirane-based syntheses?
Methodological Answer:
- Byproduct analysis : Use GC-MS or HPLC (C18 columns, acetonitrile/water gradients) to identify side products like olefins or sulfoxides .
- Isotopic labeling : ²H/¹³C labeling tracks regioselectivity in ring-opening steps (e.g., kH/kD ~2.5 in SB-3CT hydrolysis) .
- Reaction optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF) or use scavengers (e.g., molecular sieves) to suppress hydrolysis .
Q. What strategies enable enantioselective synthesis of [(1-methylethoxy)methyl]thiirane derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
